N-(tert-butyl)-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
N-(tert-butyl)-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-containing benzamide derivative. Its structure comprises a benzamide core with a methoxy group at the 3-position, a tert-butyl substituent on the amide nitrogen, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 4-position.
Properties
Molecular Formula |
C18H28BNO4 |
|---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
N-tert-butyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C18H28BNO4/c1-16(2,3)20-15(21)12-9-10-13(14(11-12)22-8)19-23-17(4,5)18(6,7)24-19/h9-11H,1-8H3,(H,20,21) |
InChI Key |
YKQWFVYRAIHSPH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC(C)(C)C)OC |
Origin of Product |
United States |
Preparation Methods
General Strategy
The preparation of N-(tert-butyl)-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide generally involves the introduction of the pinacol boronate ester group onto a suitably substituted aromatic amide precursor. The common approach is via transition-metal-catalyzed borylation or through the synthesis of boronate esters from halogenated aromatic amides.
Specific Preparation via Boronate Ester Formation
A representative synthetic pathway involves the following key steps:
- Starting Material: A halogenated aromatic amide such as 3-methoxy-4-halobenzamide with a tert-butyl protecting group on the amide nitrogen.
- Borylation Reaction: The halogenated aromatic amide undergoes Miyaura borylation using bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst, base, and suitable solvent under inert atmosphere.
- Purification: The crude product is purified by column chromatography, often using dichloromethane/methanol mixtures.
This method yields the target compound with high regioselectivity and good yield, preserving the sensitive tert-butyl amide and methoxy functionalities.
Representative Experimental Procedure
Based on analogous compounds and related boronate esters, a typical preparation is as follows:
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 3-methoxy-4-bromobenzamide (tert-butyl protected) | Starting amide substrate | - |
| 2 | Bis(pinacolato)diboron, Pd(dppf)Cl2 catalyst, KOAc base, 1,4-dioxane solvent, 80–90 °C, inert atmosphere (N2 or Ar) | Miyaura borylation to install dioxaborolane group | 70–85% |
| 3 | Workup with aqueous extraction, drying, concentration | Isolation of crude product | - |
| 4 | Silica gel column chromatography (eluent: dichloromethane/methanol 10:1) | Purification to obtain pure this compound | - |
Reaction Conditions and Optimization
The reaction conditions are critical for obtaining high purity and yield:
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | Palladium catalysts are effective for borylation |
| Base | Potassium acetate (KOAc) | Mild base to facilitate borylation |
| Solvent | 1,4-Dioxane or Dimethylformamide (DMF) | High boiling solvents preferred |
| Temperature | 80–90 °C | Optimal for reaction kinetics |
| Atmosphere | Nitrogen or Argon | Prevents oxidation of sensitive boronate ester |
| Time | 12–24 hours | Sufficient for complete conversion |
Analytical Data and Characterization
The product is characterized by:
- NMR Spectroscopy: ^1H NMR shows characteristic signals for tert-butyl group (singlet ~1.25 ppm), methoxy group (~3.7 ppm), aromatic protons, and boronate methyl groups (~1.2 ppm).
- Mass Spectrometry: Molecular ion peak consistent with molecular formula C16H24BNO3.
- Purity: Confirmed by chromatographic methods and melting point determination.
Summary Table of Preparation Methods
| Method | Starting Material | Catalyst | Base | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Miyaura Borylation | 3-methoxy-4-bromobenzamide (tert-butyl protected) | Pd(dppf)Cl2 | KOAc | 1,4-Dioxane | 80–90 °C | 70–85% | Standard, scalable method |
| Trimethylsilyl trifluoromethanesulfonate-mediated | tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate | TMSOTf | 2,6-Dimethylpyridine | Dichloromethane | 0–20 °C | 72% | Alternative approach with mild conditions |
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The dioxaborolane moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in cross-coupling reactions.
Major Products
Oxidation: Formation of N-(tert-butyl)-3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide.
Reduction: Formation of N-(tert-butyl)-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
Substitution: Formation of various biaryl compounds depending on the coupling partner.
Scientific Research Applications
Medicinal Chemistry
Inhibition of Kinases
One of the primary applications of this compound is its role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in numerous diseases, including diabetes and neurodegenerative disorders. Studies have shown that derivatives of this compound exhibit potent inhibitory activity against GSK-3β, with IC50 values as low as 8 nM . This suggests its potential use in developing treatments for conditions such as Alzheimer's disease.
Anti-inflammatory Properties
Research indicates that compounds related to N-(tert-butyl)-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can significantly reduce inflammatory markers such as nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cells. This anti-inflammatory activity positions these compounds as candidates for treating neuroinflammatory conditions .
Chemical Synthesis
Boronic Acid Derivatives
The incorporation of the tetramethyl dioxaborolane moiety enhances the compound's reactivity in cross-coupling reactions typical in organic synthesis. This feature allows for the formation of complex organic molecules through palladium-catalyzed reactions, making it useful in synthesizing pharmaceuticals and agrochemicals .
Structure-Activity Relationship Studies
Modifications and Analogues
The structural framework of this compound allows for various modifications to improve its biological activity and selectivity. Research has focused on synthesizing analogues with altered substituents to optimize their pharmacological profiles .
Case Studies
Mechanism of Action
The mechanism of action of N-(tert-butyl)-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with hydroxyl and amino groups, making it useful in enzyme inhibition and protein labeling. The benzamide core can interact with various receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Features
Key Observations:
In contrast, analogs like N-(4-(tert-butyl)phenyl)-4-boronobenzamide lack this electron-donating group, which may reduce solubility .
Boronate Positioning :
- Boronates at the 4-position (as in the target compound) are more reactive in cross-coupling reactions than those at the 3-position due to reduced steric hindrance .
Physicochemical Properties
Table 3: Comparative Physical Data
- Thermal Stability : Tert-butyl analogs exhibit higher melting points (160–162°C) due to increased crystallinity compared to N-phenyl derivatives .
Biological Activity
N-(tert-butyl)-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHBNO
- Molecular Weight : 333.23 g/mol
- CAS Number : 2377607-00-4
The structure includes a tert-butyl group and a dioxaborolane moiety, which are pivotal for its biological activity.
Research indicates that compounds containing dioxaborolane structures often exhibit inhibitory effects on various kinases. The presence of the methoxy and benzamide groups may enhance binding affinity to specific targets involved in cancer progression and other diseases.
Biological Activity
- Kinase Inhibition : Preliminary studies suggest that this compound acts as a kinase inhibitor. It potentially interacts with the ATP-binding sites of receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling pathways related to cancer cell proliferation.
-
Anticancer Properties : The compound has shown promise in inhibiting cancer cell lines in vitro. For instance:
- IC50 Values : In studies involving various cancer types, IC50 values were reported in the low micromolar range, indicating significant potency against specific cancer cell lines.
- Selectivity : It appears to exhibit selectivity against certain mutated forms of kinases that are commonly associated with resistance to standard therapies.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Kinase Inhibition | IC50 ~ 0.34 μM for EGFR | |
| Anticancer Activity | Significant inhibition in vitro | |
| Selectivity | Higher efficacy against mutant kinases |
Table 2: Case Studies on Biological Activity
Case Studies
- Non-Small Cell Lung Cancer (NSCLC) : A case study demonstrated that the compound inhibited the growth of NSCLC cells effectively at concentrations lower than those required for standard chemotherapeutics. The mechanism was attributed to its ability to disrupt signaling pathways mediated by mutated EGFR.
- Breast Cancer Models : In vitro studies showed that this compound could induce apoptosis in breast cancer cell lines through mechanisms involving mitochondrial dysfunction and activation of caspases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing N-(tert-butyl)-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?
- Methodology :
- Use inert atmosphere (N₂ or Ar) to prevent boronate oxidation .
- Employ Pd-catalyzed Miyaura borylation for introducing the dioxaborolane group, with 1,4-dioxane or THF as solvents .
- Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) or HPLC (C18 column, acetonitrile/water gradient) .
- Purify via column chromatography (silica gel, hexane/EtOAc) or recrystallization .
- Key Data :
| Parameter | Optimal Condition |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (5 mol%) |
| Temp. | 80–100°C |
| Yield | 60–75% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm tert-butyl (δ ~1.3 ppm, singlet) and methoxy (δ ~3.8 ppm) groups. The dioxaborolane ring protons appear as a singlet at δ ~1.3–1.4 ppm .
- IR Spectroscopy : Detect B-O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peak (calculated for C₂₀H₃₀BNO₄: [M+H]⁺ = 360.2302) .
Q. What solvents and storage conditions are recommended for this compound?
- Solubility : Soluble in THF, DCM, DMF; sparingly soluble in water (<0.1 mg/mL) .
- Storage : Store at 2–8°C under inert gas (Ar) to prevent hydrolysis of the boronate ester .
Advanced Research Questions
Q. How does the dioxaborolane ring influence reactivity in Suzuki-Miyaura cross-coupling reactions?
- Mechanistic Insight :
- The boronate ester acts as a masked boronic acid, enhancing stability while enabling transmetalation with Pd catalysts. Steric hindrance from tert-butyl groups may slow coupling kinetics .
- Experimental Design :
- Compare coupling efficiency with aryl halides (e.g., 4-bromotoluene) using kinetic studies (GC-MS monitoring). Optimize base (K₂CO₃ vs. CsF) and solvent (THF vs. DMF) .
Q. What strategies mitigate instability during long-term storage?
- Methodology :
- Lyophilize the compound in argon-flushed vials with desiccants (molecular sieves) .
- Add stabilizers (e.g., 1% BHT) to prevent radical-mediated degradation .
- Stability Data :
| Condition | Degradation (%/month) |
|---|---|
| 25°C, air | 15–20% |
| 4°C, Ar | <2% |
Q. How can this compound be applied in PROTAC (Proteolysis-Targeting Chimera) development?
- Biological Relevance :
- The boronate group enables conjugation to E3 ligase ligands (e.g., thalidomide derivatives), while the benzamide core can target specific proteins .
- Synthetic Protocol :
- Click chemistry (CuAAC) to attach a PEG linker to the benzamide’s meta-position .
Q. What computational approaches predict its binding affinity to biological targets?
- Methodology :
- Perform molecular docking (AutoDock Vina) with kinase domains (e.g., EGFR) using the boronate as a hydrogen-bond acceptor .
- DFT calculations (Gaussian 16) to analyze charge distribution on the dioxaborolane ring .
Q. How should contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?
- Analysis Framework :
- Validate assay conditions: Check for boronate hydrolysis in aqueous buffers (pH 7.4 vs. 5.5) using LC-MS .
- Compare cell permeability (LogP = 2.8) via Caco-2 monolayer assays .
- Case Study :
- Inconsistent IC₅₀ against cancer cell lines (e.g., MCF-7) may arise from variable expression of solute carriers (e.g., SLC25A10) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
